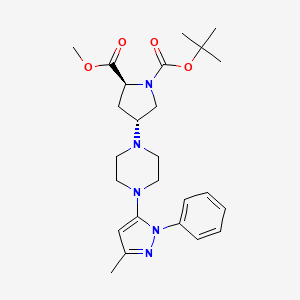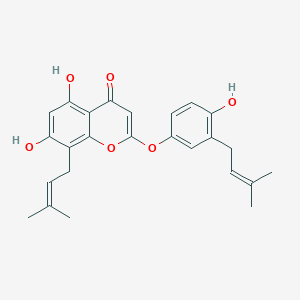![molecular formula C5H8FN B13426569 4-Fluoro-2-azabicyclo[2.1.1]hexane](/img/structure/B13426569.png)
4-Fluoro-2-azabicyclo[2.1.1]hexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-2-azabicyclo[2.1.1]hexane is a bicyclic compound characterized by its unique structure, which includes a fluorine atom and an azabicyclo moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-azabicyclo[2.1.1]hexane can be achieved through various methods. One efficient approach involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This method allows for the creation of 1,2-disubstituted bicyclo[2.1.1]hexane modules, which can be further derivatized through numerous transformations .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the modular approach mentioned above provides a scalable route for its synthesis. The use of commercially available starting materials and photochemical reactions makes this method suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-azabicyclo[2.1.1]hexane undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles.
Ring-Opening Reactions: The azabicyclo moiety can participate in ring-opening reactions with nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and alcohols. The reactions typically occur under mild conditions, making the compound a versatile building block in organic synthesis .
Major Products Formed
The major products formed from these reactions depend on the specific nucleophiles used. For example, ring-opening reactions with amines can yield amine-substituted derivatives, while reactions with alcohols can produce alcohol-substituted products .
Scientific Research Applications
4-Fluoro-2-azabicyclo[2.1.1]hexane has several scientific research applications, including:
Medicinal Chemistry: It serves as a versatile building block for the synthesis of ligand-directed degraders (LDDs) targeting specific proteins.
Organic Synthesis: Its unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.
Material Science: The compound’s stability and reactivity make it suitable for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Fluoro-2-azabicyclo[2.1.1]hexane involves its ability to act as an electrophile in ring-opening reactions. The compound’s azabicyclo moiety can interact with various nucleophiles, leading to the formation of new chemical bonds. This reactivity is crucial for its applications in medicinal chemistry and organic synthesis .
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[2.1.1]hexane: Lacks the fluorine atom, making it less reactive in certain substitution reactions.
4-Chloro-2-azabicyclo[2.1.1]hexane: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity patterns.
Uniqueness
4-Fluoro-2-azabicyclo[2.1.1]hexane is unique due to the presence of the fluorine atom, which enhances its reactivity and makes it a valuable building block in various chemical reactions. Its ability to undergo ring-opening reactions with a wide range of nucleophiles sets it apart from other similar compounds .
Properties
Molecular Formula |
C5H8FN |
|---|---|
Molecular Weight |
101.12 g/mol |
IUPAC Name |
4-fluoro-2-azabicyclo[2.1.1]hexane |
InChI |
InChI=1S/C5H8FN/c6-5-1-4(2-5)7-3-5/h4,7H,1-3H2 |
InChI Key |
XDCLELBDNAPMJH-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC1(CN2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Oxido-1,3,7,9-tetrapropylpyrimido[5,4-g]pteridin-5-ium-2,4,6,8-tetrone](/img/structure/B13426496.png)


![N-[(1S)-1-[[(2S)-2-[5-[4'-[2-[(2S)-1-Acetyl-2-pyrrolidinyl]-1H-imidazol-5-yl][1,1'-biphenyl]-4-yl]-1H-imidazol-2-yl]-1-pyrrolidinyl]carbonyl]-2-methylpropyl]-, methyl ester carbamic acid](/img/structure/B13426508.png)

![methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-[[(3S,5S,8R,9S,10S,13S,14S)-10,13-dimethyl-17-oxo-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylate](/img/structure/B13426528.png)



![[4-(2-Cyclopropylethynyl)phenyl]methanamine](/img/structure/B13426553.png)



